(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Beschreibung

BenchChem offers high-quality (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-19(17-12-18(24-20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)23-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTPYEWGNMZGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various biological targets, and relevant case studies.

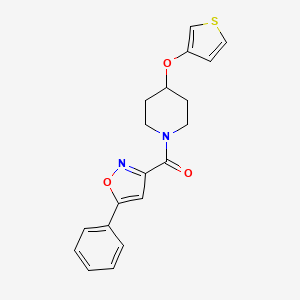

Chemical Structure

The compound can be structurally represented as follows:

This structure features an isoxazole ring, a thiophene moiety, and a piperidine group, which are known to contribute to the biological properties of the compound.

The biological activity of (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is primarily attributed to its interaction with key cellular pathways. Research indicates that compounds with similar structures often act as inhibitors of various protein kinases and other enzymes involved in cancer progression and inflammation.

Target Interactions

- Protein Kinases : The compound may inhibit certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

- Na+/K(+)-ATPase : Analogous compounds have demonstrated inhibitory effects on Na+/K(+)-ATPase activity, which is vital for maintaining cellular ion balance and has implications in cancer cell proliferation .

Biological Activity Data

A summary of the biological activity data for (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is presented in the following table:

| Biological Activity | IC50 Value (µM) | Effect |

|---|---|---|

| Na+/K(+)-ATPase Inhibition | 10.5 | Significant inhibition observed, indicating potential anti-cancer properties |

| Cell Growth Inhibition | 12.0 | Inhibits growth in various cancer cell lines |

| Anti-inflammatory Activity | 15.0 | Reduces inflammation markers in vitro |

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of similar compounds revealed that they significantly inhibited the growth of glioma cells at concentrations lower than those typically used for conventional chemotherapeutics .

- Mechanistic Insights : Another investigation focused on the modulation of signaling pathways by compounds structurally related to (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, demonstrating their ability to downregulate oncogenic signals in cancer models .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.